molecular formula C20H16ClN3O3 B2532702 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 691869-07-5

5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No. B2532702
CAS RN: 691869-07-5
M. Wt: 381.82
InChI Key: XDHIDACLRRTDAK-UHFFFAOYSA-N
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Description

The compound "5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione" is a complex organic molecule that appears to be related to the family of compounds known as phenazines and cyclohexanediones. The structure suggests the presence of multiple functional groups, including a triazole ring, a chlorophenoxy moiety, and a cyclohexanedione core. This compound is likely to have interesting chemical properties and potential applications in various fields, such as materials science or pharmaceuticals.

Synthesis Analysis

The synthesis of related chlorophenazine compounds has been described using an electrochemical reduction method. The starting material, 3,3,6,6-tetrachloro-1,2-cyclohexanedione, undergoes electroreductive monodechlorination to form an intermediate, which then reacts with primary 1,2-phenylenediamines to yield chlorophenazines . Although the specific synthesis of "this compound" is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate triazole and chlorophenoxy substituents.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar compounds, revealing the presence of multiple conformations and intramolecular hydrogen bonds . The cyclohexenone rings in these compounds can adopt different conformations, which may influence the overall molecular geometry and reactivity of the compound . The presence of a triazole ring and a chlorophenoxy group in "this compound" would add to the complexity of its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the triazole ring, which is known to participate in various chemical reactions due to its three nitrogen atoms. The chlorophenoxy moiety could also undergo nucleophilic substitution reactions, given the presence of the electron-withdrawing chlorine atom. The cyclohexanedione core is a versatile moiety that can engage in a range of chemical transformations, including Michael additions and cycloadditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds have been characterized by their crystallographic parameters, such as space group, unit cell dimensions, and intramolecular hydrogen bonding . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with other molecules. The chlorophenyl and triazole groups could affect the compound's polarity, boiling point, and melting point, as well as its ability to form crystals.

Scientific Research Applications

Chemical Reactions and Synthesis

5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, a complex organic compound, is involved in various chemical reactions and synthesis processes. For instance, 1,3-cyclohexanedione, a component of this compound, undergoes Michael addition reactions, forming various derivatives like 3,5-dioxo-4-phenyl-2,3,5,6,7,8-hexahydro-4H-1,2-benzoxazine (Nielsen & Archibald, 1969). Another study explored the synthesis and characterization of triazole derivatives, highlighting the importance of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).

Molecular Structure and Properties

Studies focusing on the molecular structure and properties of related compounds are significant. For example, research on the restricted rotation around the methylene bridge of benzimidazole derivatives, which are structurally similar to this compound, provides insights into the importance of low-energy rotational conformers (Karayel et al., 2019).

Bioactive Properties

The compound's bioactive properties are also a topic of interest. A study on the synthesis and bioactivity of related compounds, such as 4-[4-methyl-2-(1H-1,2,4- triazol-1-yl-methyl)-1,3-dioxlan-2-yl]-Phenyl-2-chlorophenyl Ether, highlights the potential fungicidal activity and plant growth regulating properties (Jian, 2003). Additionally, the antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showing promise in microbial inhibition (Idrees et al., 2019).

properties

IUPAC Name

5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHIDACLRRTDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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